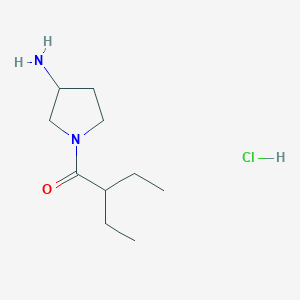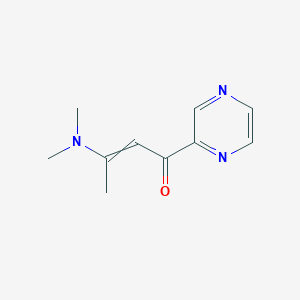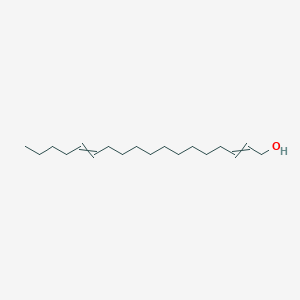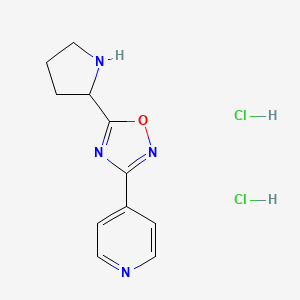
Biotin-peg11-SH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-peg11-SH: is a biotinylation reagent that includes an 11-unit polyethylene glycol (PEG) spacer arm and a terminal sulfhydryl (SH) group. This compound is widely used in bioconjugation techniques due to its ability to facilitate the attachment of biotin to proteins, peptides, and other molecules. The polyethylene glycol spacer arm enhances the water solubility and flexibility of the biotinylated molecules, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-peg11-SH typically involves the conjugation of biotin with a polyethylene glycol chain terminated with a sulfhydryl group. The process begins with the activation of biotin using a suitable reagent, followed by the attachment of the polyethylene glycol chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Biotin-peg11-SH primarily undergoes bioconjugation reactions, where the sulfhydryl group reacts with maleimide or other thiol-reactive groups to form stable thioether bonds. This reaction is highly specific and efficient, making it ideal for labeling proteins and other biomolecules .
Common Reagents and Conditions:
Reagents: Maleimide, iodoacetyl, and pyridyldithiol compounds.
Major Products: The major products of these reactions are biotinylated proteins or peptides, which can be used in various downstream applications such as affinity purification, detection, and imaging .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Biotin-peg11-SH is used for the biotinylation of small molecules and polymers, enabling their detection and purification using avidin or streptavidin-based systems .
Biology: In biological research, this compound is widely used for labeling proteins, peptides, and nucleic acids. It facilitates the study of protein-protein interactions, cellular localization, and molecular dynamics .
Medicine: In the medical field, this compound is used in diagnostic assays and therapeutic applications. It enables the targeted delivery of drugs and imaging agents to specific cells or tissues, enhancing the efficacy and specificity of treatments .
Industry: In industrial applications, this compound is used in the development of biosensors, biochips, and other biotechnological devices. Its ability to provide stable and specific biotinylation makes it a valuable tool for various industrial processes .
Mecanismo De Acción
The mechanism of action of Biotin-peg11-SH involves the formation of stable thioether bonds between the sulfhydryl group and thiol-reactive groups on target molecules. This bioconjugation process allows for the specific and efficient labeling of proteins, peptides, and other biomolecules. The polyethylene glycol spacer arm enhances the solubility and flexibility of the biotinylated molecules, reducing steric hindrance and improving binding interactions with avidin or streptavidin .
Comparación Con Compuestos Similares
Biotin-PEG-SH: Similar to Biotin-peg11-SH but with varying lengths of the polyethylene glycol spacer arm.
Maleimide-PEG11-Biotin: Contains a maleimide group instead of a sulfhydryl group, used for similar bioconjugation applications.
Amine-PEG11-Biotin: Contains a primary amine group for conjugation with carboxyl or aldehyde groups.
Uniqueness: this compound is unique due to its terminal sulfhydryl group, which provides specific reactivity with thiol-reactive compounds. The 11-unit polyethylene glycol spacer arm enhances its solubility and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C34H65N3O13S2 |
|---|---|
Peso molecular |
788.0 g/mol |
Nombre IUPAC |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H65N3O13S2/c38-32(4-2-1-3-31-33-30(29-52-31)36-34(39)37-33)35-5-6-40-7-8-41-9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51/h30-31,33,51H,1-29H2,(H,35,38)(H2,36,37,39) |
Clave InChI |
NUQCLJAPLBLADY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)
![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)


![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)


![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]](/img/structure/B14787560.png)

![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)


